molecular formula C12H9ClO B1326325 4-Methylnaphthalene-1-carbonyl chloride CAS No. 87700-67-2

4-Methylnaphthalene-1-carbonyl chloride

Cat. No. B1326325
CAS RN: 87700-67-2
M. Wt: 204.65 g/mol
InChI Key: IXGMHYHWSPDNNS-UHFFFAOYSA-N
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Description

4-Methylnaphthalene-1-carbonyl chloride (MNCC) is a chemical compound that belongs to the group of carbonyl chlorides . It has the molecular formula C12H9ClO and a molecular weight of 204.65 g/mol .


Molecular Structure Analysis

The molecular structure of 4-Methylnaphthalene-1-carbonyl chloride consists of a naphthalene ring with a methyl group at the 4th position and a carbonyl chloride group at the 1st position . The InChI string for this compound is InChI=1S/C12H9ClO/c1-8-6-7-11(12(13)14)10-5-3-2-4-9(8)10/h2-7H,1H3 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Methylnaphthalene-1-carbonyl chloride include a molecular weight of 204.65 g/mol . The compound has a computed XLogP3-AA value of 4, indicating its lipophilicity . It has a topological polar surface area of 17.1 Ų, suggesting its polarity .

Scientific Research Applications

There’s also information about the use of carbenes in the reactivity from alkyl and aryl aldehydes . This strategy enables safe reactivity of nonstabilized carbenes from alkyl, aryl, and formyl aldehydes via zinc carbenoids . Earth-abundant metal salts [iron(II) chloride (FeCl2), cobalt(II) chloride (CoCl2), copper(I) chloride (CuCl)] are effective catalysts for these chemoselective carbene additions .

Additionally, there’s a comprehensive review on halide perovskites and their potential applications in energy storage . They have superior electrical properties such as high ionic conductivity and diverse structural dimensions coupled with remarkable diffusion coefficients . They are explored for their potential as electrodes compared to other host materials such as layered oxide, carbon, etc., specifically for Al-ion, Zn-ion, and Li-ion batteries application .

  • Bioremediation
    • Application: Microbial degradation of naphthalene and substituted naphthalenes, such as methylnaphthalene, is used in bioremediation . These compounds are considered priority pollutants that pose a critical environmental and public health concern worldwide .
    • Method: Bioremediation uses microbes with the ability to degrade these synthetic organic compounds (SOCs) completely or convert them to non-toxic by-products . This is a green and eco-friendly technology .
    • Results: Various bacterial species from soil flora have displayed the ability to degrade various SOCs . The prolonged persistence of these compounds has led to the evolution of new degradative phenotypes through horizontal gene transfer .
  • Electrophilic Aromatic Substitution

    • Application: Electrophilic aromatic substitution is a common reaction in organic chemistry . Arenes, such as naphthalene and its derivatives, undergo reactions that involve attack on the carbon atoms of the aromatic ring .
    • Method: The key step for electrophilic aromatic substitution is the attack of an electrophile at carbon to form a cationic intermediate . This type of reaction can be represented by general equations, in which the attacking reagent is represented either formally as a cation, X ⊖, or as a neutral but polarized molecule, δ ⊕ X — δ ⊖ Y .
    • Results: The aromatic ring is regenerated from this cationic intermediate by loss of a proton from the sp3 -hybridized carbon . The electron pair of this C − H bond then becomes part of the aromatic π -electron system and a substitution product of benzene, C 6H 5X, is formed .
  • Multifunctional Material Systems (MFMS)

    • Application: 1-Naphthols, which are structurally similar to naphthalene and its derivatives, have been studied for their potential use in multifunctional material systems (MFMS) . These systems are designed to exhibit additional functions apart from their primary functions associated with mechanical properties .
    • Method: The type and position of a substituent on 1-naphthols influence their reactivity and properties . Different electron-directing groups are used, and during computations, important preparation guidelines for thiol derivatives of 1-naphthol were obtained .
    • Results: It was found that some molecules could exhibit intramolecular O–H–O interactions . All the tested compounds were stable, and the molecules with substituents in positions 4 and 8 were the least reactive . It was also found that for the stability and polarizability tensor values, it is more favorable when both substituents are in the same benzene ring .

properties

IUPAC Name

4-methylnaphthalene-1-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClO/c1-8-6-7-11(12(13)14)10-5-3-2-4-9(8)10/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXGMHYHWSPDNNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C2=CC=CC=C12)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90647827
Record name 4-Methylnaphthalene-1-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90647827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methylnaphthalene-1-carbonyl chloride

CAS RN

87700-67-2
Record name 4-Methylnaphthalene-1-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90647827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 0.35 g (1.89 mmol) of 4-methyl-1-napthoic acid in 3 mL of dry dichloromethane under argon, was added 2.5 ml (34.3 mmol) of thionyl chloride. The solution was refluxed for 4 hrs and the solvent and excess thionyl chloride were removed by vacuum distillation to give a red oil, which was used without further purification.
Quantity
0.35 g
Type
reactant
Reaction Step One
Quantity
2.5 mL
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
P Diaz, E Horne, C Xu, E Hamel, M Wagenbach… - European journal of …, 2018 - Elsevier
… Carbazole 28 was obtained by alkylation of carbazole with 4-methylnaphthalene-1-carbonyl chloride under basic conditions. Bromine-lithium exchange of bromo-carbazole derivative (t-…
Number of citations: 21 www.sciencedirect.com

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